3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
Description
This compound features a chromen-4-one core fused with a benzo[d]thiazole moiety at position 3 and a 4-methoxybenzoate ester at position 5. The ethyl group at position 6 introduces steric bulk, which may influence binding affinity in biological systems .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO5S/c1-3-15-12-18-22(13-21(15)32-26(29)16-8-10-17(30-2)11-9-16)31-14-19(24(18)28)25-27-20-6-4-5-7-23(20)33-25/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOZKADCHNDFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC=C(C=C3)OC)OC=C(C2=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves multi-step reactions. One common approach starts with the preparation of the benzothiazole moiety, which is then coupled with chromenone and methoxybenzoate derivatives. The reaction conditions often include the use of catalysts such as trifluoroacetic acid and solvents like dry ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzothiazole and chromenone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Benzothiazole derivatives, including 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate, have demonstrated significant antimicrobial properties. These compounds are known to inhibit the growth of various bacteria and fungi. For instance, studies have shown that benzothiazole derivatives can exhibit potent activity against Mycobacterium tuberculosis, targeting the DprE1 enzyme essential for bacterial survival.
Anticancer Properties
Research indicates that compounds with the benzothiazole moiety possess anticancer activities. They have been evaluated for their effectiveness against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, structure-activity relationship (SAR) analyses have identified specific substitutions on the benzothiazole ring that enhance cytotoxic effects against cancer cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Benzothiazole derivatives are believed to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This mechanism is critical for developing therapeutics aimed at conditions like Alzheimer's disease .
Cellular Effects
Studies have reported a range of biological activities associated with this compound, including:
- Analgesic and Anti-inflammatory: The compound has shown potential in alleviating pain and reducing inflammation through modulation of pro-inflammatory cytokines.
- Antiviral Activity: Some benzothiazole derivatives have been explored for their ability to inhibit viral replication, making them candidates for antiviral drug development .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the Benzothiazole Core: This often involves reacting an aniline derivative with ammonium thiocyanate under oxidative conditions.
- Coupling Reactions: Subsequent reactions introduce the chromenone moiety and the methoxybenzoate group, often utilizing coupling agents to facilitate the formation of the final product.
Case Studies
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The chromenone and methoxybenzoate groups contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Chromen-4-one Family
Ethyl 2-((3-(Benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 300556-30-3)
- Key Differences : Replaces the 4-methoxybenzoate with an ethoxy acetate group at position 6.
- Molecular weight is lower (409.45 g/mol vs. 445.49 g/mol) due to the smaller substituent .
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one (MFCD01848860)
- Key Differences : Substitutes the 4-methoxybenzoate with a 4-(trifluoromethyl)benzyloxy group.
- Implications : The trifluoromethyl group enhances electron-withdrawing properties and lipophilicity, improving metabolic stability but possibly reducing aqueous solubility. The benzyloxy linker adds conformational flexibility .
I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate)
- Key Differences: Replaces the chromen-4-one and benzo[d]thiazole with a pyridazine-phenethylamino-benzoate scaffold.
- However, the absence of the chromen-4-one core reduces π-stacking capability .
Physicochemical Properties
*Predicted using QSAR models.
- Key Observations: The target compound’s 4-methoxybenzoate ester balances moderate lipophilicity (LogP ~3.8) with better solubility than trifluoromethyl-substituted analogs. I-6230’s higher aqueous solubility stems from its pyridazine and amino groups, which enhance hydrogen-bonding with water .
Anticancer Potential
- Target Compound : Preliminary studies suggest inhibition of topoisomerase II (IC50 ~1.2 µM), attributed to the planar chromen-4-one and benzo[d]thiazole moieties intercalating DNA .
- MFCD01848860 : Shows stronger cytotoxicity (IC50 ~0.8 µM against HeLa cells) due to the electron-deficient trifluoromethyl group enhancing DNA interaction .
- I-6230 : Exhibits moderate activity (IC50 ~5 µM) in the SRB assay , likely due to its pyridazine group targeting kinases rather than DNA .
Biological Activity
The compound 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a member of the benzothiazole and coumarin chemical families, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines a benzothiazole moiety with a coumarin backbone, specifically designed to enhance its bioactivity. The presence of methoxy and ethyl groups further contributes to its solubility and interaction with biological targets.
Biological Activity Overview
Benzothiazole derivatives, including the compound , have been reported to exhibit a wide range of biological activities:
- Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
- Antitumor Activity : Potentially inhibits cancer cell proliferation through enzyme inhibition.
- Neuroprotective Effects : May protect neuronal cells from damage in neurodegenerative diseases.
The biological effects of this compound are primarily attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of topoisomerases, which are crucial for DNA replication in cancer cells.
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
Case Studies
Several studies have highlighted the biological activity of related compounds and their implications for therapeutic use:
- Antibacterial Activity : A study demonstrated that benzothiazole derivatives exhibited significant antibacterial properties against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1.6 mg/mL to lower concentrations depending on the specific derivative tested .
- Antitumor Effects : Research indicated that compounds similar to this compound showed cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction through DNA damage.
- Neuroprotective Studies : Investigations into acetylcholinesterase inhibitors based on coumarin structures revealed promising results in enhancing cognitive function in models of Alzheimer's disease, with some compounds exhibiting IC50 values as low as 2.7 µM .
Data Table: Biological Activities and IC50 Values
Q & A
Q. Q1. What are the standard synthetic routes for preparing 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate?
The synthesis typically involves multi-step reactions:
Core Chromen-4-one Formation : Condensation of substituted salicylaldehydes with ethyl acetoacetate under acidic conditions to form the chromen-4-one scaffold .
Benzo[d]thiazol Incorporation : Coupling of 2-aminobenzenethiol derivatives with the chromen-4-one intermediate via nucleophilic substitution or cyclization .
Esterification : Reaction of the hydroxyl group at position 7 of the chromen-4-one with 4-methoxybenzoyl chloride in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine) .
Key Validation : Monitor reactions using TLC (silica gel, hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).
Q. Q2. How should researchers safely handle and store this compound?
- Handling : Use nitrile gloves (tested for chemical resistance), lab coats, and safety goggles. Avoid inhalation; work in a fume hood with ≥0.5 m/s airflow .
- Storage : Keep in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group .
- Incompatibilities : Reacts with strong oxidizing agents (e.g., HNO₃) and bases (risk of ester saponification) .
Advanced Synthesis and Mechanistic Studies
Q. Q3. How can reaction yields be optimized for the esterification step?
- Catalyst Screening : Compare DMAP, pyridine, and imidazole derivatives. DMAP typically achieves >85% yield due to superior nucleophilic activation .
- Solvent Effects : Anhydrous DMF or THF improves solubility of the chromen-4-one intermediate.
- Kinetic Analysis : Use in situ FTIR to track carbonyl stretching (1720 cm⁻¹) of the ester product. Adjust stoichiometry (1.2:1 acyl chloride:substrate) to minimize side reactions .
Q. Q4. What strategies resolve contradictions in reported synthetic pathways?
- Intermediate Trapping : Isolate and characterize side products (e.g., via LC-MS) when discrepancies arise. For example, unintended O-alkylation during benzo[d]thiazol coupling can be mitigated by using milder bases (K₂CO₃ instead of NaOH) .
- Computational Modeling : Employ DFT calculations (B3LYP/6-31G*) to predict regioselectivity in cyclization steps, aligning with experimental NMR data (e.g., NOESY for spatial confirmation) .
Structural and Analytical Characterization
Q. Q5. What spectroscopic techniques are critical for structural confirmation?
- NMR :
- ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), ethyl group (δ 1.2–1.4 ppm, triplet), and methoxy singlet (δ 3.8 ppm) .
- ¹³C NMR: Ester carbonyl (δ 168–170 ppm), chromen-4-one ketone (δ 182 ppm) .
- X-ray Crystallography : Use SHELXL for refinement. Expect π-π stacking between benzo[d]thiazol and chromen-4-one rings (distance ~3.5 Å) .
Q. Q6. How can researchers address poor crystallinity during X-ray analysis?
- Crystallization Optimization : Screen solvents (e.g., DMSO/water vs. ethanol/hexane) and use seeding techniques.
- Twinned Data : Apply SHELXD for dual-space methods to resolve twinning, particularly for monoclinic systems .
Biological Activity and Mechanistic Evaluation
Q. Q7. What assays are suitable for evaluating its potential as a PPO inhibitor?
- Enzyme Inhibition : Measure Ki using recombinant Nicotiana tabacum PPO (NtPPO) with protoporphyrinogen IX substrate. A Ki < 0.1 μM (as seen in analog studies) suggests high potency .
- Molecular Docking : Use AutoDock Vina to model interactions with the PPO active site. Key residues (e.g., Arg98, His84) may form hydrogen bonds with the chromen-4-one carbonyl .
Q. Q8. How do structural modifications impact bioactivity?
- SAR Studies : Replace the 4-methoxybenzoyl group with electron-withdrawing substituents (e.g., nitro) to enhance π-stacking with hydrophobic enzyme pockets.
- Metabolic Stability : Assess microsomal half-life (human liver microsomes) to prioritize derivatives with t₁/₂ > 60 minutes .
Data Analysis and Reproducibility
Q. Q9. How should conflicting bioactivity data from different labs be reconciled?
- Standardize Assays : Adopt uniform protocols (e.g., fixed ATP concentrations in kinase assays).
- Batch Variability : Test multiple synthetic batches for purity (>98% by HPLC) and confirm stereochemistry (circular dichroism if chiral centers exist) .
Q. Q10. What statistical methods validate mechanistic hypotheses?
- Multivariate Analysis : Apply PCA (principal component analysis) to correlate structural descriptors (logP, polar surface area) with IC₅₀ values.
- Error Analysis : Report 95% confidence intervals for kinetic parameters (e.g., Km, Vmax) derived from nonlinear regression (GraphPad Prism) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
